Oxprenoate

Description

Historical Context and Early Research on Mineralocorticoid Receptor (MR) Antagonists

The history of MR antagonists is closely linked to the understanding of aldosterone (B195564), the primary mineralocorticoid hormone. Early research in the 1950s aimed to identify compounds that could inhibit the activity of aldosterone, which was known for its role in controlling renal sodium and potassium excretion. wikipedia.org This initial phase of research led to the discovery of the first generation of synthetic steroid-based MR antagonists. nih.govresearchgate.net

The development of steroidal MR antagonists began with the identification of spirolactone compounds. nih.govresearchgate.net Searle Laboratories was a key player in this early period, identifying steroid-based spirolactone as the first anti-mineralocorticoid shortly after the purification of aldosterone. wikipedia.orgnih.gov These early compounds, such as spironolactone (B1682167), were identified through preclinical in vivo models and subsequently introduced into clinical use. nih.govresearchgate.net The success of spironolactone, despite its limitations including interactions with other steroid hormone receptors leading to side effects, spurred further research into developing more specific steroidal MR antagonists. nih.govmdpi.com The subsequent decades saw research and development efforts by several pharmaceutical companies, including Searle, Ciba-Geigy, Roussel Uclaf, and Schering AG, focused on identifying a second generation of steroidal MRAs based on the initial 17-spirolactone structure. nih.govresearchgate.net Eplerenone (B1671536), described in 1987, is a salient example of this second generation, designed to be more specific for the MR compared to spironolactone. nih.govresearchgate.netmdpi.com

Oxprenoate, known as RU28318, emerged during the period of extensive research into steroidal MR antagonists. Roussel Uclaf identified potassium this compound, which is described as an open E-ring 7α-alkyl spironolactone. researchgate.net Studies in healthy human volunteers compared the antimineralocorticoid effect of a single dose of RU28318 with that of spironolactone or a placebo in conditions of induced hypermineralocorticism. nih.gov These studies, involving the ingestion of 9α-fluorohydrocortisone and aldosterone infusion or furosemide-induced endogenous hypermineralocorticism, demonstrated that RU28318 significantly increased the urinary Na+/K+ ratio compared to placebo, with no significant difference observed between RU28318 and spironolactone at identical molar doses. researchgate.netnih.gov This indicated that RU28318 possessed an antimineralocorticoid effect comparable to spironolactone. researchgate.netnih.gov

Current Status and Role as a Preclinical Research Tool

Despite demonstrating antimineralocorticoid effects comparable to spironolactone in early studies, this compound (RU28318) was not developed further for clinical purposes. researchgate.net However, it has maintained its relevance and is still utilized in preclinical research. researchgate.net Its continued use in academic settings is partly attributed to its relatively good solubility in aqueous solutions, which facilitates administration in animal studies, including intracerebroventricular administration. researchgate.net

RU28318 is recognized as a potent and selective antagonist for the mineralocorticoid receptor. tocris.comrndsystems.com Research has shown that it can inhibit aldosterone production and secretion. tocris.comrndsystems.com Furthermore, it has been shown to selectively decrease ex-vivo MR binding in the hippocampus of adrenalectomized rats. tocris.comrndsystems.com Studies have also indicated that RU28318 can decrease blood pressure in female rats following central administration in vivo. tocris.comrndsystems.com In the context of cellular research, this compound potassium has been observed to accentuate dexamethasone-induced apoptosis. medchemexpress.commedchemexpress.comresearchgate.net Preclinical studies investigating the cognitive effects of MRAs have utilized RU28318, demonstrating that MR antagonism with RU28318 blocked corticosterone-induced memory retrieval impairment in mice, suggesting a role for MR activation in the dorsal hippocampus in stress-related cognitive decline. nih.gov Another preclinical study noted that RU28318 increased muscarinic receptor expression in hippocampal regions CA1 and CA3, suggesting that blocking MR may disrupt cholinergic modulation in the hippocampus. nih.gov

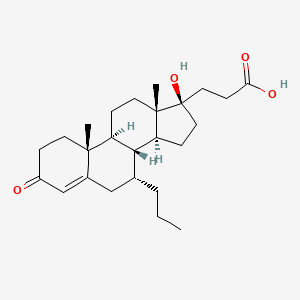

Structure

2D Structure

3D Structure

Properties

CAS No. |

786592-95-8 |

|---|---|

Molecular Formula |

C25H38O4 |

Molecular Weight |

402.6 g/mol |

IUPAC Name |

3-[(7R,8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-7-propyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid |

InChI |

InChI=1S/C25H38O4/c1-4-5-16-14-17-15-18(26)6-10-23(17,2)19-7-11-24(3)20(22(16)19)8-12-25(24,29)13-9-21(27)28/h15-16,19-20,22,29H,4-14H2,1-3H3,(H,27,28)/t16-,19+,20+,22-,23+,24+,25-/m1/s1 |

InChI Key |

DNHCHRGCTVRAFT-JEHIOXJOSA-N |

SMILES |

CCCC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(CCC(=O)O)O)C |

Isomeric SMILES |

CCC[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(CCC(=O)O)O)C |

Canonical SMILES |

CCCC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(CCC(=O)O)O)C |

Other CAS No. |

786592-95-8 |

Origin of Product |

United States |

Pharmacological Profile and Receptor Interactions of Oxprenoate

Mineralocorticoid Receptor (MR) Antagonism by Oxprenoate

This compound is recognized as a potent antagonist of the mineralocorticoid receptor. medchemexpress.commedchemexpress.comrndsystems.comtocris.com

Potency and Selectivity at the Mineralocorticoid Receptor

Research indicates that this compound potassium is a potent and selective antagonist for the mineralocorticoid receptor. rndsystems.comtocris.com Studies have demonstrated its ability to inhibit aldosterone (B195564) production and secretion. rndsystems.comtocris.com Furthermore, it has been shown to selectively decrease ex-vivo MR binding in the hippocampus of adrenalectomized rats. rndsystems.comtocris.com

While specific quantitative data like IC50 values for this compound's binding affinity or functional antagonism at the MR compared to other receptors were not consistently found across the search results, its description as a "potent and selective" MR antagonist is noted in multiple sources. rndsystems.comtocris.com For comparison, other MR antagonists like Finerenone are described with IC50 values and high selectivity ratios against other steroid receptors like GR, AR, and PR (>500-fold). medchemexpress.com Eplerenone (B1671536) is also described as a selective MR antagonist with an IC50 value of 0.081 μM. medchemexpress.com Spironolactone (B1682167) has an IC50 of 24 nM for MR and 77 nM for AR. medchemexpress.com

Competitive Nature of MR Antagonism

Although direct evidence explicitly stating this compound's competitive nature at the MR was not prominently found in the provided search snippets, the mechanism of action for some other steroidal MR antagonists, such as Spironolactone (SC-5233), has been characterized as competitive according to the law of mass action. nih.gov Given that this compound is also a synthetic steroidal antimineralocorticoid wikipedia.org, it is plausible it shares similar competitive binding characteristics with other compounds in this class, though this requires explicit experimental validation for this compound itself.

Differentiation from Glucocorticoid Receptor (GR) Interactions in Preclinical Models

Studies using preclinical models have aimed to differentiate this compound's interactions with the mineralocorticoid receptor from those with the glucocorticoid receptor (GR). nih.govvrachi.namenucleos.comuminho.pttocris.com

Comparative Receptor Binding Studies

Comparative receptor binding studies are crucial for understanding the selectivity of compounds for different steroid receptors. While detailed comparative binding data specifically for this compound against a panel of steroid receptors like GR, AR, and PR were not found in the provided snippets, its characterization as a selective MR antagonist implies a preference for MR over other receptors, including GR. rndsystems.comtocris.com In contrast, other compounds like Miricorilant are described as dual selective GR modulator/MR antagonists medchemexpress.com, and Finerenone demonstrates high selectivity for MR over GR (>500-fold) medchemexpress.com. Prednisolone, a glucocorticoid, shows high affinity for GR and weak binding to PR, and also produces transactivation at both GR and MR in functional assays. frontiersin.org

Functional Dissociation of MR- and GR-Mediated Effects

Preclinical studies, particularly in the hippocampus, have investigated the functional dissociation between MR- and GR-mediated effects and the influence of MR antagonists like this compound. In primary postnatal hippocampal cultures, the GR agonist dexamethasone (B1670325) (DEX) was shown to induce neuronal apoptosis. uminho.pt This GR-mediated cell death was counteracted by the MR agonist aldosterone (ALDO). uminho.pt Blockade of MR with antagonists like spironolactone or this compound (RU28318) accentuated DEX-induced apoptosis, suggesting that the survival-promoting actions mediated by MR can mask the apoptotic response to DEX. uminho.ptmedchemexpress.com This indicates that MR activation promotes cell survival in this context, and its blockade by this compound unmasks the pro-apoptotic effects of GR activation. uminho.pt Further studies in stressed mice have shown that administration of the MR antagonist RU-28318 (this compound) reversed stress-induced deficits in delayed alternation performance, whereas a GR antagonist did not, highlighting a functional dissociation of MR- and GR-mediated effects on memory retrieval in specific hippocampal regions. nih.govresearchgate.net

Molecular and Cellular Mechanisms of this compound Action (Preclinical Focus)

This compound, as an MR antagonist, exerts its effects by interfering with the normal functioning of the mineralocorticoid receptor. The MR is an intracellular steroid hormone receptor that, upon binding to its ligands (primarily aldosterone and cortisol in humans), translocates to the nucleus and regulates gene expression. medchemexpress.comnih.govnih.govwikipedia.org As an antagonist, this compound is expected to bind to the MR, preventing the binding of agonists like aldosterone and thereby inhibiting the downstream transcriptional effects mediated by the activated MR. This can involve preventing the recruitment of coactivator proteins and the subsequent modulation of gene transcription. frontiersin.orgescholarship.org

Preclinical studies have shown that this compound potassium accentuates dexamethasone-induced apoptosis in hippocampal neurons. medchemexpress.commedchemexpress.comuminho.ptmedchemexpress.com This suggests an interaction with cellular pathways involved in apoptosis, where MR activation typically promotes survival, counteracting the pro-apoptotic effects of GR activation. uminho.pt The precise molecular and cellular mechanisms by which this compound mediates this effect, beyond its primary MR antagonism, would involve the complex interplay between MR and GR signaling pathways and their downstream targets within the cell. uminho.ptbiorxiv.orgbiorxiv.org The balance between MR and GR activation influences cellular outcomes, and this compound's role as an MR antagonist shifts this balance, thereby impacting processes like neuronal survival. uminho.pt

Modulation of Cellular Processes via MR Antagonism

The antagonism of the mineralocorticoid receptor by compounds like this compound can modulate various cellular processes. This modulation is often understood in the context of the balance between MR and glucocorticoid receptor (GR) signaling, particularly in tissues where both receptors are co-expressed, such as the hippocampus uminho.ptnih.govresearchgate.net. While MRs are typically activated by lower concentrations of corticosteroids (like corticosterone (B1669441) in rats/mice and cortisol in humans), GRs require higher concentrations for activation researchgate.net. Blocking MR can therefore shift the cellular response towards GR-mediated effects uminho.ptnih.gov.

Influence on Apoptosis Pathways

This compound has been shown to influence apoptosis pathways. Specifically, this compound potassium has been observed to accentuate dexamethasone (DEX)-induced apoptosis uminho.ptnih.govmedchemexpress.comchemsrc.comhoelzel-biotech.comresearchgate.net. Studies in primary postnatal hippocampal cultures containing mature neurons have demonstrated that while the GR agonist DEX can induce neuronal death through apoptosis, this effect can be counteracted by MR activation uminho.ptnih.gov. Antagonism of MR with compounds like this compound compromises neuronal survival and predisposes neurons to DEX-induced apoptosis uminho.pt.

Research has explored the dose-dependent effects of MR antagonists on apoptosis. For instance, in hippocampal cultures, the MR antagonist spironolactone caused a dose-dependent increase in neuronal apoptosis uminho.pt. This compound (RU28318), described as a less potent MR antagonist compared to spironolactone in one study, stimulated apoptosis when used at higher concentrations (e.g., 10⁻⁵ M) uminho.pt. This suggests that the anti-apoptotic or pro-survival effects mediated by tonic MR occupation by endogenous corticosteroids are abolished by MR antagonism, thereby unmasking the apoptotic potential of GR activation uminho.ptnih.govresearchgate.net.

Table 1: Influence of MR Antagonism on Neuronal Apoptosis in Hippocampal Cultures

| Treatment (Concentration) | Effect on Neuronal Apoptosis | Reference |

| DEX (GR agonist) | Induces apoptosis | uminho.ptnih.gov |

| ALDO (MR agonist) | Counteracts DEX-induced apoptosis | uminho.ptnih.gov |

| SPIRO (MR antagonist) | Dose-dependent increase in apoptosis (in absence of DEX) | uminho.pt |

| RU28318 (this compound) (10⁻⁵ M) | Stimulated apoptosis (in absence of DEX) | uminho.pt |

| SPIRO + DEX | Accentuated DEX-induced apoptosis | uminho.ptnih.govresearchgate.net |

| RU28318 + DEX | Accentuated DEX-induced apoptosis | uminho.ptnih.govresearchgate.net |

Effects on Neuronal Survival in Hippocampal Models

Studies utilizing primary postnatal hippocampal cultures have provided insights into the effects of this compound on neuronal survival. These models, containing mature neurons expressing both GR and MR, are sensitive to corticosteroid actions uminho.ptnih.govresearchgate.net. The findings indicate that antagonism of MR, including by this compound (RU28318), compromises neuronal survival uminho.pt. This effect is attributed to the counteraction of the pro-survival actions mediated by the tonic occupation of MR by endogenous corticosteroids present in the culture medium uminho.pt.

The demonstration of the full apoptotic potency of GR activation in these neurons appears to depend on the abolition of the survival-promoting actions mediated by MR uminho.ptnih.govresearchgate.net. Thus, this compound's action as an MR antagonist contributes to a cellular environment where the pro-apoptotic signals mediated through GR are more prominent, leading to reduced neuronal survival in this context uminho.ptnih.gov.

Regulation of Downstream Signaling Cascades

The regulation of downstream signaling cascades by this compound is intrinsically linked to its action as an MR antagonist and the subsequent influence on the balance between MR and GR signaling pathways. Mineralocorticoid receptors, like glucocorticoid receptors, function as ligand-activated transcription factors that regulate gene expression, although they can also mediate non-genomic effects researchgate.net. The interplay between MR and GR signaling is complex, with both receptors capable of influencing shared and distinct target genes and interacting with transcriptional coregulators researchgate.net.

Preclinical Research Applications and Methodological Approaches Utilizing Oxprenoate

In Vitro Research Models

In vitro models are essential for dissecting the molecular mechanisms and receptor interactions of compounds like oxprenoate before proceeding to more complex in vivo studies. These models allow for controlled environments to study specific cellular and biochemical events.

Receptor Binding Assays

Receptor binding assays are fundamental in characterizing the affinity and selectivity of a compound for its target receptor. This compound potassium has been evaluated for its binding affinities to steroid hormone receptors. wikipedia.org It is described as a potent and selective antagonist for the mineralocorticoid receptor (MR). tocris.comrndsystems.com Studies have utilized receptor binding measures to evaluate the selectivity of RU28318 (this compound potassium) as a mineralocorticoid receptor antagonist compared to glucocorticoid receptor antagonists like RU40555. tocris.comrndsystems.com

Cell Culture Systems for Studying Steroid Hormone Receptor Activity

Cell culture systems provide a controlled environment to investigate the functional consequences of this compound binding to steroid hormone receptors, particularly the mineralocorticoid receptor. Primary postnatal hippocampal neuronal cultures, which express both glucocorticoid receptors (GR) and mineralocorticoid receptors (MR), have been utilized to study the effects of this compound potassium. researchgate.netuminho.pt These studies have shown that this compound potassium, as an MR antagonist, can accentuate dexamethasone (B1670325) (DEX)-induced apoptosis in these neurons. researchgate.netuminho.pt This suggests that blocking MR activity with this compound can reveal or enhance the apoptotic potential of GR activation, supporting the concept of a balance between MR and GR activity in neuronal survival. researchgate.netuminho.pt

Biochemical Assays for Functional Characterization

Biochemical assays are employed to characterize the functional effects of this compound beyond simple receptor binding. This compound potassium has been shown to inhibit aldosterone (B195564) production and secretion in vitro. tocris.comrndsystems.com Studies investigating the effect of RU 28318 on aldosterone biosynthesis in vitro have been reported. tocris.comrndsystems.com Furthermore, in cell culture systems, this compound potassium has been observed to accentuate DEX-induced apoptosis, indicating its functional impact on cell survival pathways mediated by steroid hormone receptors. researchgate.netuminho.ptmedchemexpress.com

In Vivo Animal Models

In vivo animal models are crucial for understanding the effects of this compound within a complex biological system and its impact on physiological processes and behavior. Rats and mice are commonly used rodent models in neuroscience and pharmacological research due to their translational relevance and the extensive knowledge base surrounding their neurobiology and behavior. nih.govnih.govnih.gov

Models of Mineralocorticoid-Dependent Physiological Processes

This compound potassium, as an MR antagonist, has been used in animal models to study mineralocorticoid-dependent physiological processes. It has been shown to selectively decrease ex-vivo MR binding in the hippocampus of adrenalectomized rats. tocris.comrndsystems.com Studies have also investigated its effects on blood pressure, demonstrating that central administration of this compound potassium can decrease blood pressure in female rats. tocris.comrndsystems.com Research comparing potassium this compound and spironolactone (B1682167) in healthy volunteers challenged with substances like 9α-fluorohydrocortisone, aldosterone, or furosemide (B1674285) has indicated that this compound has an antimineralocorticoid effect comparable to spironolactone in terms of the urinary Na+/K+ ratio. nih.gov

Studies in Neuroendocrinology and Behavioral Neuroscience

This compound's role as an MR antagonist makes it a valuable tool in neuroendocrinology and behavioral neuroscience research, particularly in understanding the influence of mineralocorticoid receptors in the brain. Studies involving the central administration of this compound potassium in rats have explored its effects on blood pressure, highlighting a role for central MRs in cardiovascular regulation. tocris.comrndsystems.com Furthermore, research using stress-induced memory retrieval impairment models in mice has investigated the involvement of mineralocorticoid receptors, with this compound (RU-28318) being used as an MR antagonist injected into specific brain regions like the dorsal and ventral hippocampus to assess its impact on delayed alternation rates. scienceopen.com These studies contribute to understanding how MR activity in specific brain areas influences cognitive and behavioral responses, particularly in the context of stress.

Hippocampal Function and Cognition Studies

Research utilizing this compound has explored the involvement of mineralocorticoid receptors in hippocampal function and cognitive processes. The hippocampus is a brain structure critical for the formation, consolidation, and recall of various forms of memory, including episodic and spatial memory college-de-france.frmedicalnewstoday.com. Studies have investigated the direct influence of glucocorticoids on neuronal survival in the hippocampus using primary postnatal hippocampal cultures expressing both glucocorticoid (GR) and mineralocorticoid (MR) receptors nih.govuminho.pt.

Research has shown that while the GR agonist dexamethasone can induce neuronal death through apoptosis, this effect can be counteracted by activating MRs nih.govuminho.pt. Conversely, antagonism of MR with compounds like spironolactone and this compound (RU28318) has been shown to accentuate dexamethasone-induced apoptosis in hippocampal neuronal cultures. This suggests that the survival-promoting actions mediated by MRs can mask the full apoptotic potential of GRs nih.govuminho.pt. These findings highlight the opposing roles of MR and GR in hippocampal cell survival and support the "receptor balance hypothesis" uminho.pt.

Furthermore, studies have indicated that tonic occupation of MR is essential for neuronal survival in the hippocampus uminho.pt. Blockade of MR with spironolactone resulted in a dose-dependent increase in apoptosis levels in hippocampal cell cultures uminho.pt. This compound also stimulated apoptosis, albeit at a higher concentration compared to spironolactone, suggesting it is a less potent MR antagonist in this context uminho.pt.

Stress Response and Memory Retrieval Investigations

This compound has been employed in investigations into the interplay between stress response and memory retrieval, particularly concerning the role of mineralocorticoid receptors. Stress is known to impact memory processes, and research has explored how stress hormones, such as glucocorticoids, influence different types of memory nih.gov.

Studies have examined the effect of MR antagonists, including this compound (RU-28318), on stress-induced memory retrieval impairments. One study investigated the impact of injecting MR antagonists into the dorsal hippocampus of stressed mice on delayed alternation performance researchgate.net. The findings indicated that the MR antagonist, but not a GR antagonist, reversed the stress-induced decrease in alternation rates researchgate.net. This suggests a specific role for MRs in mediating the negative effects of stress on certain types of memory retrieval.

Acute stress has been shown to impair memory retrieval, and this phenomenon is linked to the stress-induced release of glucocorticoids, which can adversely affect the hippocampus nih.govbiorxiv.orgnih.gov. The effect of stress on memory retrieval can occur when cortisol concentrations are elevated, typically 20-30 minutes after stress onset, and can last for a few hours frontiersin.org. Pharmacological studies have indicated that blocking glucocorticoid secretion or noradrenergic arousal can prevent these stress effects frontiersin.org. Research using MR antagonists like this compound contributes to understanding the specific pathways through which stress impacts memory.

Methods of Administration in Animal Studies (e.g., intracerebroventricular)

In preclinical animal studies, the method of administering a compound is crucial for ensuring it reaches the target site and exerts its intended effects. This compound's relatively good solubility in aqueous solutions makes it suitable for various administration routes, including intracerebroventricular (icv) administration nih.gov.

Intracerebroventricular administration involves injecting a substance directly into the ventricular system of the brain, allowing it to bypass the blood-brain barrier and achieve higher concentrations in the central nervous system. This method is particularly useful for studying compounds that have poor brain penetration when administered systemically or when the research specifically targets central mechanisms. The aqueous solubility of this compound (RU28318) has been noted as an advantage enabling its use in intracerebroventricular administration in animal studies nih.gov. This route of administration has been utilized in studies investigating the effects of compounds on brain function and behavior, such as studies involving the administration of oxytocin (B344502) to investigate maternal behavior in rats nih.gov. While the provided search results specifically mention icv administration for this compound in the context of its aqueous solubility, detailed protocols or specific study examples using this route for this compound itself were not extensively detailed in the snippets beyond its general suitability nih.gov.

Analytical Techniques for this compound in Research

Accurate detection and quantification of this compound in biological samples are essential for preclinical research, including pharmacokinetic studies. Various analytical techniques are employed for this purpose.

Methodologies for Detection in Biological Matrices

The detection of pharmaceutical compounds in biological matrices such as blood, plasma, serum, and tissue samples is a critical aspect of preclinical research japsonline.commdpi.comresearchgate.net. Biological matrices are complex, containing numerous endogenous substances that can interfere with the detection of the analyte of interest mdpi.comresearchgate.net.

While the search results did not provide specific methodologies solely for the detection of this compound in biological matrices, they highlight common techniques used for analyzing pharmaceutical compounds in such samples. Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), are dominant separation methods used in bioanalysis mdpi.comresearchgate.net. These are often coupled with various detectors, with mass spectrometry (MS) and tandem mass spectrometry (MS/MS) being the most commonly used detection modes due to their sensitivity and selectivity mdpi.comresearchgate.netous-research.nofrontiersin.org. Gas chromatography (GC), often coupled with MS, is also used, particularly for volatile and semi-volatile compounds researchgate.net.

Sample preparation is a crucial step in the analysis of biological matrices to isolate and concentrate the analyte and remove interfering substances mdpi.comous-research.no. Techniques like liquid-liquid extraction and solid-phase extraction are commonly employed japsonline.comptfarm.pl.

Quantification Methods in Preclinical Pharmacokinetic Studies

Quantification of this compound in biological samples is necessary for preclinical pharmacokinetic studies, which aim to understand how the compound is absorbed, distributed, metabolized, and excreted in animal models frontiersin.orgmdpi.comcatapult.org.ukmdpi.com. Accurate and precise quantification is paramount in forensic and preclinical toxicological analysis ous-research.no.

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are widely used techniques for the quantification of pharmaceutical compounds in preclinical pharmacokinetic studies due to their sensitivity and ability to selectively detect the analyte in complex biological matrices ous-research.nofrontiersin.orgptfarm.plmdpi.commdpi.comnih.gov. These methods involve separating the compound from the matrix using LC and then detecting and quantifying it based on its mass-to-charge ratio using MS.

Validation of the analytical method is crucial to ensure its reliability for pharmacokinetic studies. This typically involves assessing parameters such as selectivity, linearity, accuracy, precision, recovery, and the lower limit of quantification (LLOQ) frontiersin.orgptfarm.plmdpi.commdpi.com. The LLOQ represents the lowest concentration of the analyte that can be reliably quantified frontiersin.orgmdpi.commdpi.com.

Structure Activity Relationships Sar and Medicinal Chemistry Context of Oxprenoate

Structural Features Contributing to Mineralocorticoid Receptor Antagonism

Oxprenoate potassium is a steroidal antimineralocorticoid characterized by an open E-ring structure. wikipedia.orgnih.govresearchgate.net Chemically, it is potassium (7α,17α)-17-hydroxy-3-oxo-7-propylpregn-4-ene-21-carboxylic acid. wikipedia.orgnih.govchemicalbook.com Key structural features contributing to its activity include the pregn-4-ene core, the 3-oxo group, the 17α-hydroxyl group, and notably, the 7α-propyl substituent and the open carboxylic acid at the 17-position, which replaces the spirolactone ring found in other antagonists like spironolactone (B1682167). wikipedia.orgnih.govresearchgate.net This specific arrangement allows it to act as a potent and selective antagonist for the mineralocorticoid receptor. rndsystems.comchemicalbook.commedchemexpress.com

Comparison with Other Steroidal Mineralocorticoid Receptor Antagonists

This compound is often compared to other established steroidal mineralocorticoid receptor antagonists, primarily spironolactone and eplerenone (B1671536). nih.gov Spironolactone was the first widely used steroidal MRA, followed by eplerenone. frontiersin.orgwikipedia.org

Comparatively, this compound (RU 28318) demonstrated an antimineralocorticoid effect equivalent to that of spironolactone at the same molar dose in studies evaluating the urinary Na+/K+ ratio in humans. nih.gov This suggests a similar level of functional antagonism at the MR despite structural differences, particularly the open E-ring of this compound versus the spirolactone ring of spironolactone. nih.govresearchgate.net

A key difference among steroidal MRAs lies in their selectivity profiles for other steroid hormone receptors, such as the androgen receptor (AR) and progesterone (B1679170) receptor (PR). Spironolactone is known to bind to AR and PR, contributing to off-target effects. researchgate.netgoodrx.comnih.govudc.es Eplerenone, a second-generation MRA, was developed to be more selective for the MR, exhibiting significantly lower affinity for AR and PR compared to spironolactone. wikipedia.orgnih.govudc.esmims.com While specific data on this compound's affinity for AR and PR relative to spironolactone and eplerenone is not extensively detailed in the provided sources, its distinct structure suggests potentially different interaction profiles.

The potency of MR antagonists can be compared using in vitro functional assays, such as cell-based transactivation assays. For context, studies have shown that finerenone, a non-steroidal MRA, can block aldosterone-induced transcriptional activation of human MR with a lower IC50 value (3.7 nM) compared to spironolactone (66 nM) and eplerenone (970 nM). nih.gov While this compound is not included in this specific comparison table, its reported identical antimineralocorticoid effect to spironolactone at equimolar doses in a human study provides a qualitative measure of its in vivo potency relative to spironolactone. nih.gov

| MRA | Structure | Selectivity (vs AR/PR) | Relative In Vivo Antimineralocorticoid Effect (vs Spironolactone) |

| Spironolactone | Steroidal (Spirolactone) | Lower | Reference |

| Eplerenone | Steroidal (Epoxy-spirolactone) | Higher | Varied, generally considered less potent than spironolactone in some contexts wikipedia.org |

| This compound | Steroidal (Open E-ring) | Not explicitly detailed | Identical at equimolar dose nih.gov |

Rational Design Principles for Steroidal Receptor Ligands

The rational design of steroidal receptor ligands, including MR antagonists, is guided by an understanding of the receptor's ligand-binding domain (LBD) and the interactions between the ligand and key amino acid residues. researchgate.netresearchgate.netnih.govbioscientifica.comcambridge.orgnih.govacs.org Steroidal scaffolds provide a foundational structure that can be chemically modified to modulate binding affinity, selectivity for specific steroid receptors (MR, glucocorticoid receptor (GR), AR, PR), and the nature of the biological response (agonist or antagonist). nih.govnih.gov

For MR antagonists, a crucial design principle is achieving high affinity for the MR while minimizing interactions with other steroid receptors to reduce off-target effects. researchgate.netnih.govsci-hub.se Structure-activity relationship (SAR) studies are fundamental in this process, involving systematic modifications to the steroid core or substituents and evaluating the impact on receptor binding and functional activity. nih.govnih.govacs.orgnih.gov

The development of compounds like this compound, with its open E-ring and 7α-propyl group, reflects the exploration of structural variations beyond the typical spirolactone found in spironolactone. nih.govresearchgate.net These modifications are aimed at optimizing the fit within the MR binding pocket and influencing the conformational changes of the receptor upon ligand binding, which in turn affects coregulator recruitment and transcriptional activity. researchgate.netbioscientifica.comoup.comoup.com Understanding the volume and shape of the binding pocket is essential for designing ligands that can effectively antagonize receptor activation. nih.gov

Preclinical Derivatization and Analogue Studies

Preclinical studies involving steroidal MR antagonists have focused on understanding their pharmacological profiles and identifying structural modifications that lead to improved properties. This compound itself is a product of such efforts, developed by Roussel Uclaf as a synthetic antimineralocorticoid. nih.gov

SAR studies on spirolactone derivatives, which provide context for this compound, have explored modifications at various positions of the steroid scaffold, including the 7 and 17 positions, and alterations to the ring structure. nih.govnih.gov For instance, studies have investigated the impact of replacing the 17-spirolactone ring and introducing different substituents on the steroid core on MR affinity and antialdosterone activity. nih.gov

Biochemical Pathways and Preclinical Metabolic Research Involving Oxprenoate

Interaction with Endogenous Steroid Hormones and Metabolism Pathways

Oxprenoate potassium, as a synthetic steroid, is expected to interact with steroid hormone receptors, potentially influencing various physiological processes. researchgate.net Studies have reported the affinities of this compound potassium for steroid hormone receptors. fishersci.at Endogenous steroid hormones, such as aldosterone (B195564), cortisol, and progesterone (B1679170), play crucial roles in regulating water and salt balance, metabolism, stress response, sexual differentiation, and reproduction. mims.comfishersci.nomims.com

Preclinical research utilizing a primary postnatal hippocampal culture system containing mineralocorticoid receptors (MR) and glucocorticoid receptors (GR) investigated the interaction of this compound potassium with endogenous steroid hormone signaling. In this model, the GR agonist dexamethasone (B1670325) (DEX) was shown to induce apoptosis in neurons. The MR agonist aldosterone (ALDO) counteracted this GR-mediated cell death. Importantly, blockade of MR with antagonists like spironolactone (B1682167) (SPIRO) or this compound potassium (RU28318) accentuated the DEX-induced apoptosis. This compound (RU28318), specifically, stimulated apoptosis at the highest dose tested (10⁻⁵ M) in this hippocampal model, indicating that blocking the survival-promoting actions mediated by MR can reveal the full apoptotic potency of GR activation. This research highlights that MR occupation typically counteracts the actions of GR in this preclinical setting.

Steroid metabolism in the body generally occurs in two sequential phases to increase water-solubility for excretion. mims.com Phase 1 reactions modify the steroid's biological activity and introduce or expose functional groups for subsequent conjugation. mims.com Phase 2 reactions involve the conjugation of the steroid or its Phase 1 metabolites with polar molecules. mims.com The urinary steroid metabolome can provide insights into steroid biosynthesis and metabolism pathways. mims.com

Enzymatic Interactions in Preclinical Drug Metabolism

Drug metabolism is a critical process involving enzymatic transformations that convert drugs into metabolites for excretion. This process primarily involves Phase I and Phase II enzymatic reactions. Phase I reactions, largely catalyzed by Cytochrome P450 (CYP) enzymes, introduce or expose functional groups through oxidation, reduction, or hydrolysis. Phase II reactions involve the conjugation of the drug or its Phase I metabolites with endogenous molecules, increasing water solubility. Key Phase II enzymes include UDP-Glucuronosyl Transferases (UGTs), sulfotransferases, and glutathione (B108866) S-Transferases (GSTs).

Preclinical assessment of drug metabolism aims to determine metabolic stability, identify metabolites, and understand the enzymatic pathways involved, including potential enzyme inhibition or induction, to predict drug-drug interactions. In vitro studies using human enzymes and transporters are recommended for evaluating potential drug interactions due to notable species differences in metabolism. Identifying the enzymes responsible for metabolic pathways contributing to 25% or more of a drug's elimination is considered important.

This compound (RU-28318) has been listed in databases in relation to Cytochrome P450 2C9. This compound potassium is also listed as a Cytochrome P450 inhibitor. Enzyme inhibition studies are specifically designed in preclinical development to evaluate a compound's potential to inhibit drug-metabolizing enzymes and predict the risk of drug-drug interactions.

Research on the metabolism of other steroids, such as oxabolone, has utilized preclinical models including human liver microsomes (HLM) and humanized mice to characterize metabolic profiles, demonstrating common approaches in steroid metabolism research.

Influence on Aldosterone Biosynthesis and Secretion in Preclinical Models

This compound potassium is known as a synthetic steroidal antimineralocorticoid and a potent antagonist of the mineralocorticoid receptor (MR). fishersci.at Aldosterone, a key mineralocorticoid, is a steroid hormone synthesized in the adrenal cortex primarily through the action of aldosterone synthase (CYP11B2). fishersci.no Aldosterone plays a vital role in regulating electrolyte and water balance by acting on the kidneys. fishersci.no

While this compound is characterized by its antagonistic action at the mineralocorticoid receptor, preclinical studies have investigated its effects within the context of the aldosterone system. For instance, studies in healthy volunteers compared this compound with spironolactone or placebo following challenges designed to stimulate the endogenous renin-angiotensin-aldosterone system (RAAS), such as the administration of furosemide (B1674285), or after direct administration of aldosterone. These types of studies assess the compound's ability to counteract the effects of aldosterone rather than directly measuring its impact on aldosterone production or secretion.

Preclinical mouse models of primary aldosteronism are valuable tools for studying the mechanisms underlying autonomous aldosterone production and for evaluating novel therapeutic agents. These models can demonstrate the sensitivity of aldosterone-producing cells in the adrenal zona glomerulosa to factors like potassium levels, where small changes can significantly influence aldosterone secretion. Studies in such models, often using MR antagonists, can show the efficacy of blocking aldosterone signaling in mitigating effects like fluid retention and hypertension. Although this compound is an MR antagonist, detailed data specifically on its direct influence on the biosynthesis or secretion of aldosterone in preclinical models were not prominently featured in the reviewed literature, with the focus being more on its role as an MR antagonist and its effects in the presence of mineralocorticoids.

Compound List and PubChem CIDs

| Compound | PubChem CID |

| This compound | 3034004 |

| Aldosterone | 5839 |

| Progesterone | 5994 |

| Dexamethasone | 5743 |

| Spironolactone | 5833 |

Preclinical Study Data: this compound and Apoptosis in Hippocampal Culture

Advanced Research Perspectives and Computational Studies on Oxprenoate

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are fundamental computational tools used to predict the binding orientation and affinity of a ligand, such as the active metabolites of oxprenoate, to its receptor. medchemexpress.comnih.gov These methods are crucial for understanding how steroidal antagonists interact with the ligand-binding domain (LBD) of the mineralocorticoid receptor. nih.govmdpi.com

The process begins with obtaining the three-dimensional structures of the receptor and the ligand. The structure of the human MR LBD is typically sourced from protein databases like the RCSB Protein Data Bank. mdpi.com Molecular docking programs, such as AutoDock Vina, are then employed to predict the most stable binding pose of the ligand within the receptor's binding pocket. mdpi.comresearchgate.netbiorxiv.org These simulations generate various conformations and score them based on binding affinity, typically expressed in kcal/mol. researchgate.netbiorxiv.org

Following docking, molecular dynamics (MD) simulations are often performed to analyze the stability and dynamic behavior of the ligand-receptor complex over time. nih.govnih.gov Using software packages like GROMACS with force fields such as CHARMM36, MD simulations can reveal subtle conformational changes in both the ligand and the receptor upon binding. nih.gov For instance, simulations have shown that the binding of antagonists to the MR LBD can cause movement in key structural elements, such as helix 12, which is consistent with an antagonistic mechanism. nih.govresearchgate.net This dynamic view provides a more realistic understanding of the interaction than the static picture offered by docking alone. nih.gov

In Silico Prediction of Receptor-Ligand Interactions

In silico methods offer detailed predictions of the specific molecular interactions that stabilize the ligand within the receptor's active site. These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govchemrxiv.org For antagonists of the mineralocorticoid receptor, these interactions are critical for displacing the natural ligand, aldosterone (B195564), and preventing the receptor's activation.

Computational studies on MR antagonists reveal a network of interactions with key amino acid residues within the LBD. nih.gov While hydrogen bonding is a prominent feature for endogenous ligands, antagonists often rely on a different pattern of interactions to achieve their effect. nih.govresearchgate.net Molecular dynamics simulations allow for the quantification of these interactions, such as calculating the probability of hydrogen bond formation over the simulation time. nih.gov

Studies on various MR antagonists have identified several key residues that are consistently involved in binding. These interactions are crucial for the stability of the complex and the antagonistic activity of the compound.

| Amino Acid Residue | Type of Interaction | Role in Antagonist Binding |

|---|---|---|

| Asn770 | Hydrogen Bond | Frequently forms H-bonds, anchoring the ligand in the binding pocket. nih.gov |

| Gln776 | Hydrogen Bond | Interacts with the core structure of steroidal ligands. nih.gov |

| Arg817 | Hydrogen Bond | Contributes to the stability of the ligand-receptor complex. nih.gov |

| Ser810 | Hydrogen Bond | A critical residue whose mutation can affect antagonist binding. nih.gov |

| Cys942 | van der Waals Contact | Forms close non-polar contacts, contributing to binding affinity. nih.gov |

The prediction of these interactions is vital for structure-based drug design, allowing chemists to modify ligand structures to enhance binding affinity and selectivity. nih.govresearchgate.net

Applications of Theoretical Chemistry in Steroid Research

Theoretical chemistry and computational modeling have revolutionized steroid research, moving beyond simple structure-activity relationships to a detailed, atomistic understanding of molecular mechanisms. nih.gov These approaches are widely applied in the discovery and development of new steroidal and non-steroidal drugs targeting nuclear receptors. nih.govnih.gov

One major application is virtual screening, where large libraries of chemical compounds are computationally docked into a receptor's binding site to identify potential new drug candidates. nih.govmdpi.com This method was used to screen for novel MR antagonists by using the structures of known antagonists like spironolactone (B1682167) and canrenone (B1668266) as templates to search for structurally similar compounds. mdpi.com This approach accelerates the drug discovery process by prioritizing compounds for experimental testing. biorxiv.org

Future Directions for Oxprenoate in Basic and Translational Research

Potential as a Pharmacological Probe for Dissecting Specific MR-Mediated Pathways

Oxprenoate's utility as a pharmacological probe stems from its specific antagonism of the mineralocorticoid receptor. As a competitive antagonist of the MR, it has been instrumental in elucidating the nuanced roles of MR activation in various tissues. apexbt.com Animal studies have demonstrated that MRs in the hippocampus are crucial for the glucocorticoid feedback control of the hypothalamo-pituitary-adrenal (HPA) axis. nih.gov The systemic administration of canrenoate (B1263433) has been shown to increase both spontaneous and stimulated adrenal function in humans, highlighting its capacity to dissect the influence of MR on the HPA axis. nih.gov

Future research can leverage this compound to explore the non-classical, rapid, non-genomic effects of aldosterone (B195564) versus the classical genomic pathways. By selectively blocking the genomic pathway with this compound, researchers can isolate and study these rapid signaling events. Furthermore, its use can help in differentiating the effects of MR activation from those of the closely related glucocorticoid receptor (GR), to which aldosterone can also bind, albeit with lower affinity. This is particularly important in tissues where both receptors are co-expressed and may have overlapping or opposing functions.

Table 1: this compound as a Pharmacological Probe

| Research Area | Application of this compound | Potential Insights |

|---|---|---|

| HPA Axis Regulation | Blockade of hippocampal MRs | Delineation of glucocorticoid feedback mechanisms. nih.gov |

| Genomic vs. Non-genomic Signaling | Selective inhibition of classical MR pathways | Understanding of rapid aldosterone effects. |

| Receptor Specificity | Differentiation between MR and GR signaling | Clarification of receptor-specific roles in various tissues. |

Exploration in Emerging Preclinical Disease Models

The application of this compound in preclinical disease models is expanding beyond its traditional use in cardiovascular research. While its efficacy in models of cardiac fibrosis is well-documented, with studies showing its ability to reduce isoprenaline-induced cardiac fibrosis in rats, its potential in other disease areas is an active area of investigation. apexbt.com

Emerging preclinical models where this compound could provide significant insights include those for neuroinflammatory and metabolic diseases. Given the role of MR in inflammation and immune cell function, this compound can be used in models of diseases like Alzheimer's or Parkinson's to explore the contribution of MR activation to neurodegeneration. In metabolic syndrome and diabetes models, it can help in understanding the role of MR in adipocyte function, insulin (B600854) resistance, and glucose metabolism. Recent research has also pointed to the involvement of MR in the pathophysiology of certain cancers, opening up the possibility of using this compound in preclinical oncology models to investigate MR as a potential therapeutic target.

Table 2: Preclinical Applications of this compound

| Disease Model | Investigated Effect of this compound | Reference |

|---|---|---|

| Cardiac Fibrosis | Reduction of isoprenaline-induced fibrosis | apexbt.com |

| COVID-19 Pneumonia and Fibrosis | No significant impact on mechanical ventilation time or fibrotic changes in a randomized clinical trial. | nih.gov |

| Neuroinflammation | Potential to study the role of MR in neurodegenerative diseases |

| Metabolic Syndrome | Exploration of MR's role in insulin resistance and adipocyte function | |

Advancements in Methodological Approaches for this compound Research

The advancement of methodological approaches is critical for refining our understanding of this compound's pharmacology and therapeutic potential. The development of more sophisticated in vitro models is gaining traction as a way to conduct advanced pharmacological and pathophysiological studies. nih.gov These models can offer a more controlled environment to study the molecular mechanisms of this compound's action.

High-performance liquid chromatography (HPLC) assays have improved the quantitative determination of canrenone (B1668266), the active metabolite of this compound, in plasma. eshonline.org This allows for more precise pharmacokinetic and pharmacodynamic modeling. Furthermore, novel sampling techniques, such as dried blood spot sampling, are being utilized in population pharmacokinetic studies, which can be particularly beneficial in pediatric patient populations. researchgate.net

Future methodological advancements will likely focus on the development of high-throughput screening assays to identify novel MR modulators and the use of advanced imaging techniques to visualize MR expression and activity in real-time within living organisms. These approaches will be invaluable for accelerating the discovery and development of new therapies targeting the mineralocorticoid receptor.

Table 3: Methodological Approaches in this compound Research | Methodology | Application | Advantage | Reference | | --- | --- | --- | --- | | In Vitro Cell Models | Advanced pharmacological and pathophysiological studies | Controlled environment for mechanistic studies. nih.gov | | HPLC Assays | Quantitative determination of canrenone in plasma | Precise pharmacokinetic and pharmacodynamic modeling. eshonline.org | | Dried Blood Spot Sampling | Population pharmacokinetic studies | Feasible for use in pediatric populations. researchgate.net |

Q & A

Q. How should researchers structure a preprint to facilitate peer feedback on this compound’s novel mechanisms?

- Methodological Answer : Organize sections as follows:

- Abstract : Highlight hypothesis, methodology, and key findings.

- Methods : Detail experimental protocols, statistical models, and reagent sources (e.g., this compound batch numbers).

- Data Availability : Share raw datasets on repositories like Figshare with DOI links.

- Discussion : Explicitly list limitations and invite peer critique on mechanistic hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.